

Application Notes and Protocols for ARN19689 in Western Blot Analysis

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Compound of Interest

Compound Name: ARN19689

Cat. No.: B12416817

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These application notes provide detailed protocols and recommendations for the use of **ARN19689**, a rabbit monoclonal antibody to Cystathionine γ -Lyase (CGL), in Western Blotting applications. Adherence to these guidelines will help ensure specific and reliable detection of endogenous levels of total CGL protein.

Product Information

ARN19689 specifically recognizes Cystathionine γ -Lyase, a 44 kDa protein involved in the transsulfuration pathway and the production of hydrogen sulfide, a key signaling molecule. This antibody has been validated for use in human, mouse, and rat samples.

Recommended Concentrations and Conditions

For optimal results in Western Blot analysis, the following concentrations and conditions are recommended. It is important to note that optimal dilutions may vary depending on the specific cell lysate, tissue type, and detection system used. Therefore, further optimization by the end-user is encouraged.

Parameter	Recommendation	Notes
Primary Antibody Dilution	1:1000	Dilute in 5% w/v BSA or nonfat dry milk in 1X TBST.[1]
Incubation Temperature	4°C	
Incubation Time	Overnight	With gentle shaking.
Blocking Buffer	5% w/v BSA or nonfat dry milk in 1X TBST	
Secondary Antibody	Anti-rabbit IgG, HRP-linked	Dilution should be optimized according to the manufacturer's instructions.
Detection Method	Chemiluminescence (ECL)	

Western Blot Workflow Diagram

The following diagram illustrates the key steps in the Western Blotting protocol for the detection of Cystathionine γ -Lyase using **ARN19689**.



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Figure 1: Western Blot experimental workflow for **ARN19689**.

Detailed Experimental Protocol

This protocol is optimized for the use of **ARN19689** in detecting Cystathionine γ -Lyase in cell lysates.

I. Reagent Preparation

- 1X Phosphate Buffered Saline (PBS): To prepare 1 L, add 50 ml of 20X PBS to 950 ml of dH₂O and mix.
- 1X Tris-Buffered Saline (TBS): To prepare 1 L, add 100 ml of 10X TBS to 900 ml of dH₂O and mix.
- 1X TBST (Wash Buffer): To 1 L of 1X TBS, add 1 ml of Tween® 20 and mix.
- Blocking Buffer: Prepare a 5% (w/v) solution of either Bovine Serum Albumin (BSA) or nonfat dry milk in 1X TBST. For 150 ml, add 7.5 g of BSA or nonfat dry milk to 150 ml of 1X TBST and mix thoroughly.
- Primary Antibody Dilution Buffer: Use the same blocking buffer (5% w/v BSA or nonfat dry milk in 1X TBST) to dilute the primary antibody.
- 1X SDS Sample Buffer: Prepare fresh by adding the appropriate volume of reducing agent (e.g., DTT or β-mercaptoethanol) to the loading buffer.
- 1X Tris-Glycine SDS Running Buffer: To prepare 1 L, add 100 ml of 10X running buffer to 900 ml of dH₂O and mix.
- 1X Transfer Buffer: To prepare 1 L, add 100 ml of 10X Transfer Buffer to 200 ml of methanol and 700 ml of dH₂O and mix.

II. Sample Preparation

- Aspirate media from cultured cells and wash with ice-cold 1X PBS.
- Lyse the cells by adding 1X SDS sample buffer (e.g., 100 µl per well of a 6-well plate). Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.
- Heat the samples to 95-100°C for 5 minutes, then cool on ice.
- Centrifuge for 5 minutes to pellet cellular debris.

III. Gel Electrophoresis and Protein Transfer

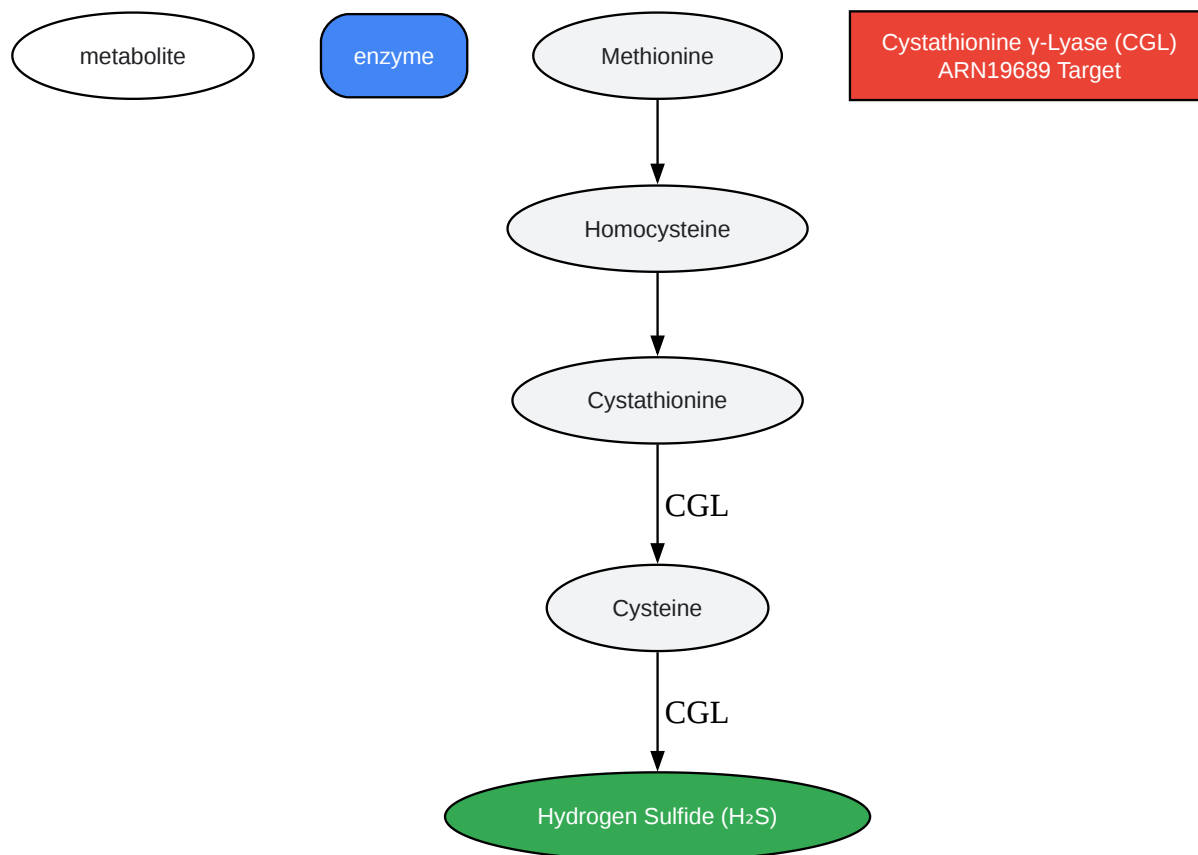
- Load 20 µl of the supernatant onto an SDS-PAGE gel. Include a protein ladder to determine molecular weights.
- Perform electrophoresis according to the gel manufacturer's instructions until the dye front reaches the bottom of the gel.
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

IV. Immunodetection

- Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation: Dilute the **ARN19689** primary antibody 1:1000 in Primary Antibody Dilution Buffer. Incubate the membrane in the primary antibody solution overnight at 4°C with gentle shaking.[1]
- Washing: Wash the membrane three times for 5 minutes each with 1X TBST.
- Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody, diluted in blocking buffer according to the manufacturer's recommendations, for 1 hour at room temperature with gentle agitation.
- Washing: Wash the membrane three times for 5 minutes each with 1X TBST.
- Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane in the substrate and acquire the signal using a digital imaging system or autoradiography film.

Signaling Pathway Diagram

Cystathionine γ-Lyase (CGL) is a key enzyme in the transsulfuration pathway, which is responsible for the metabolism of sulfur-containing amino acids and the production of hydrogen sulfide (H₂S).



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Figure 2: Role of Cystathionine γ-Lyase in the transsulfuration pathway.

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References

- 1. Cystathionine gamma-Lyase (D1N1D) Rabbit Monoclonal Antibody (#19689) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
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